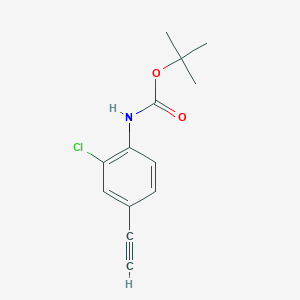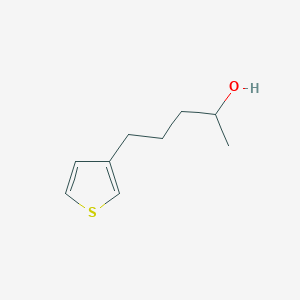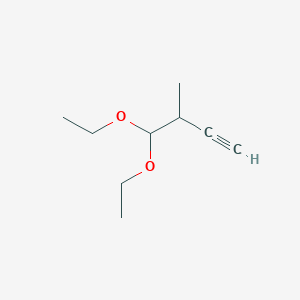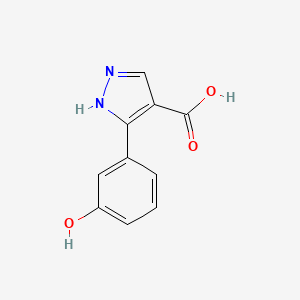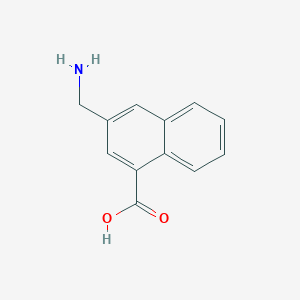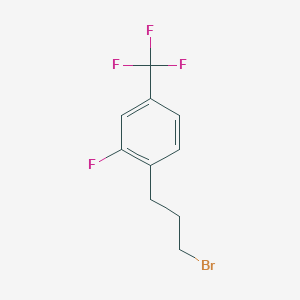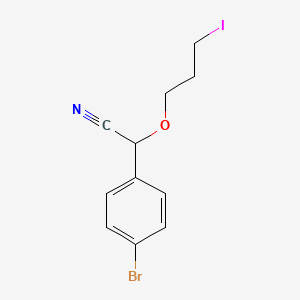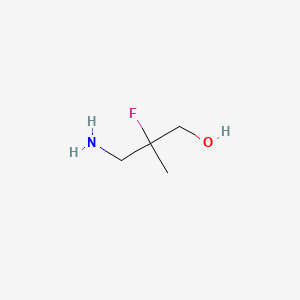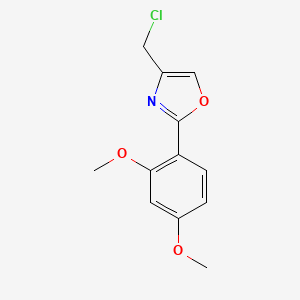![molecular formula C10H16N2O B15322439 2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol](/img/structure/B15322439.png)
2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol is an organic compound with the molecular formula C10H15NO It is a derivative of ethanol and contains both amino and dimethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol typically involves the reaction of 2-(dimethylamino)benzaldehyde with nitromethane, followed by reduction. The reaction conditions often include the use of a reducing agent such as sodium borohydride or hydrogen in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide, and nucleophiles like amines or alcohols.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol involves its interaction with various molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: Similar in structure but with an ethoxy group instead of a phenyl group.
2-Amino-1,2-diphenylethanol: Contains two phenyl groups and an amino group, differing in the substitution pattern.
2-(Dimethylamino)ethanol: Lacks the phenyl group, making it less complex.
Uniqueness
2-Amino-2-[2-(dimethylamino)phenyl]ethan-1-ol is unique due to the presence of both amino and dimethylamino groups attached to a phenyl ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H16N2O |
|---|---|
Poids moléculaire |
180.25 g/mol |
Nom IUPAC |
2-amino-2-[2-(dimethylamino)phenyl]ethanol |
InChI |
InChI=1S/C10H16N2O/c1-12(2)10-6-4-3-5-8(10)9(11)7-13/h3-6,9,13H,7,11H2,1-2H3 |
Clé InChI |
CEMUAMLMLNLDTG-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




